AMD-070 hydrochloride

Description

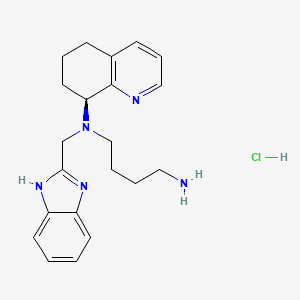

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMEMJSDAAGNZ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856161 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880549-30-4 |

Source

|

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of AMD-070 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD-070 hydrochloride, also known as Mavorixafor, is a potent and orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Its discovery marked a significant advancement in the development of therapies targeting the CXCR4/CXCL12 axis, which is implicated in various physiological and pathological processes, including HIV-1 entry, cancer metastasis, and immune cell trafficking. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a detailed, multi-step synthesis of AMD-070 hydrochloride. It includes a compilation of key quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of the core signaling pathway, experimental workflows, and the synthetic route to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Rationale

The development of AMD-070 stemmed from the need for an orally bioavailable CXCR4 antagonist. Earlier compounds, such as AMD3100 (Plerixafor), demonstrated the therapeutic potential of CXCR4 inhibition but were limited by their macrocyclic structure and lack of oral bioavailability. The discovery of AMD-070 was the result of a redesign of these earlier azamacrocyclic antagonists to identify a novel, small molecule that retained potent anti-HIV-1 activity against T-tropic (X4) strains while being suitable for oral administration.

AMD-070 emerged as a lead compound from a structure-activity relationship (SAR) study focused on inhibiting the replication of the X4 HIV-1 NL4.3 strain in MT-4 cells. This effort led to the identification of (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, which demonstrated potent and selective antagonism of CXCR4.[1]

Mechanism of Action

AMD-070 functions as a selective and reversible antagonist of the CXCR4 receptor.[2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), initiates a cascade of intracellular signaling events. In the context of HIV-1, the virus utilizes CXCR4 as a co-receptor (along with CD4) to gain entry into T-lymphocytes.

By binding to CXCR4, AMD-070 allosterically inhibits the binding of both CXCL12 and the viral envelope glycoprotein gp120. This blockade of the receptor prevents the conformational changes necessary for the fusion of the viral and host cell membranes, thereby inhibiting viral entry and subsequent replication.[2][3]

Quantitative Data

The biological activity of AMD-070 has been characterized by various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of AMD-070

| Parameter | Cell Line/Assay | Value | Reference(s) |

| IC50 (CXCR4 Binding) | 125I-SDF-1α Competition | 13 nM | [4] |

| IC50 (HIV-1 Inhibition) | MT-4 cells (NL4.3 strain) | 1 nM | [4] |

| IC50 (HIV-1 Inhibition) | PBMCs (NL4.3 strain) | 9 nM | [4] |

| EC90 (HIV-1 Inhibition) | MT-4 cells (protein-adjusted) | 44 ng/mL | [5] |

Table 2: Pharmacokinetic Parameters of AMD-070

| Species | Dose | Route | Bioavailability (%) | Tmax (h) | t1/2 (h) | Reference(s) |

| Rat | N/A | Oral | 20 | N/A | N/A | [5] |

| Dog | N/A | Oral | 80 | N/A | N/A | [5] |

| Human | 50-400 mg | Oral | N/A | 1-2 | 11.2-15.9 | [5][6] |

Synthesis of AMD-070 Hydrochloride

The synthesis of AMD-070, or (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, is a multi-step process that can be accomplished through a convergent synthesis strategy. A key step in the synthesis is the reductive amination to couple the two main heterocyclic fragments.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. researchgate.net [researchgate.net]

- 3. mavorixafor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Multiple-Dose Escalation Study of the Safety, Pharmacokinetics, and Biologic Activity of Oral AMD070, a Selective CXCR4 Receptor Inhibitor, in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple-dose escalation study of the safety, pharmacokinetics, and biologic activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of AMD-070 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of AMD-070 hydrochloride, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound, also known as Mavorixafor.

Core Physicochemical Properties

AMD-070 hydrochloride has been described in both monohydrochloride and trihydrochloride forms. The following tables summarize the available quantitative data for these forms. It is crucial for researchers to verify the specific salt form they are using, as this can influence its physicochemical properties.

Table 1: General Physicochemical Properties of AMD-070 and its Hydrochloride Salts

| Property | Mavorixafor (Free Base) | AMD-070 Monohydrochloride | AMD-070 Trihydrochloride |

| Synonyms | AMD-070, AMD-11070, X4P-001 | Mavorixafor hydrochloride | Mavorixafor trihydrochloride |

| Molecular Formula | C₂₁H₂₇N₅[1] | C₂₁H₂₈ClN₅ | C₂₁H₃₀Cl₃N₅[2] |

| Molecular Weight ( g/mol ) | 349.47[1] | 385.94 | 458.86[2] |

| Melting Point (°C) | 108-110 (for a related crystalline form, specific salt not defined)[3] | Not available | Not available |

| pKa | Not available | Not available | Not available |

Table 2: Solubility Data for AMD-070 and its Hydrochloride Salts

| Solvent | Mavorixafor (Free Base) | AMD-070 Monohydrochloride | AMD-070 Trihydrochloride |

| Water | Insoluble | Soluble | 100 mg/mL (217.93 mM; with sonication) |

| DMSO | 70 mg/mL (200.3 mM)[4] | Soluble | 150 mg/mL (326.90 mM; with sonication) |

| Ethanol | 70 mg/mL[4] | Freely soluble in 95% ethanol | Not available |

Mechanism of Action and Signaling Pathway

AMD-070 is a potent and selective antagonist of the CXCR4 receptor, with an IC₅₀ value of 13 nM in a radioligand binding assay.[1][5][6] It acts by blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the CXCR4 receptor.[7] This inhibition disrupts the downstream signaling cascades that are involved in cell trafficking, proliferation, and survival. The CXCL12/CXCR4 axis is implicated in various physiological and pathological processes, including HIV entry into host cells, cancer metastasis, and inflammatory responses.[8]

Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway and the point of intervention for AMD-070.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of AMD-070 hydrochloride.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a generalized procedure for determining the equilibrium solubility of a hydrochloride salt.[9][10][11]

Objective: To determine the saturation solubility of AMD-070 hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

AMD-070 hydrochloride

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

HPLC system for quantification

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of AMD-070 hydrochloride to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of solid material.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of AMD-070 in the diluted filtrate using a validated HPLC method.

-

Measure the pH of the saturated solution.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

CXCR4 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of AMD-070 for the CXCR4 receptor.[12][13]

Objective: To determine the inhibitory constant (Ki) of AMD-070 for the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing CXCR4 (e.g., Jurkat cells)

-

Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α)

-

AMD-070 hydrochloride

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

-

Harvester

Procedure:

-

Prepare serial dilutions of AMD-070 hydrochloride in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of AMD-070 or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the AMD-070 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cell Migration Assay (Transwell Assay)

This protocol outlines a common method to assess the effect of AMD-070 on cancer cell migration towards a chemoattractant.[14][15][16][17][18]

Objective: To evaluate the inhibitory effect of AMD-070 on CXCL12-induced cell migration.

Materials:

-

Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 breast cancer cells)

-

Transwell inserts (with appropriate pore size, e.g., 8 µm) and 24-well plates

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Recombinant human CXCL12

-

AMD-070 hydrochloride

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence plate reader or microscope

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Serum-starve the cells for 12-24 hours before the assay.

-

Prepare a cell suspension in serum-free medium. Pre-incubate the cells with various concentrations of AMD-070 hydrochloride for a specified time (e.g., 30-60 minutes) at 37°C.

-

In the lower chamber of the 24-well plate, add medium containing CXCL12 as the chemoattractant. As a negative control, use serum-free medium without CXCL12.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension (pre-incubated with AMD-070) to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 4-24 hours), which should be optimized for the specific cell line.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like Calcein-AM).

-

Quantify the migrated cells by either counting the stained cells under a microscope or by eluting the dye and measuring the absorbance/fluorescence with a plate reader.

-

Compare the migration of cells treated with AMD-070 to the untreated control to determine the inhibitory effect.

In Vivo Efficacy in a Xenograft Cancer Model

This is a generalized protocol to evaluate the anti-metastatic potential of AMD-070 in a murine model of cancer.

Objective: To assess the ability of orally administered AMD-070 to inhibit tumor growth and/or metastasis in a cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line expressing CXCR4

-

AMD-070 hydrochloride formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools for cell implantation (if applicable)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Implant the CXCR4-expressing cancer cells into the mice. This can be done subcutaneously, orthotopically, or intravenously (for a metastasis model).

-

Allow the tumors to establish and reach a palpable size (for solid tumors).

-

Randomize the mice into treatment and control groups.

-

Administer AMD-070 hydrochloride orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitor the health and body weight of the mice regularly.

-

For subcutaneous tumor models, measure the tumor volume with calipers at regular intervals.

-

For metastasis models, monitor the metastatic burden using bioluminescence imaging or by sacrificing the animals at the end of the study and examining the target organs (e.g., lungs) for metastatic nodules.

-

At the end of the study, sacrifice the mice and collect tumors and/or organs for further analysis (e.g., histology, immunohistochemistry).

-

Compare the tumor growth and/or metastatic burden between the AMD-070-treated group and the control group to evaluate its in vivo efficacy.

Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Table 3: Summary of ADME Properties of Mavorixafor (AMD-070)

| ADME Parameter | Description |

| Absorption | Orally bioavailable.[7] Food can reduce the maximum plasma concentration and overall exposure.[7] |

| Distribution | Volume of distribution is 768 L in adults with WHIM syndrome.[19] |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2D6.[20][21] |

| Excretion | Primarily excreted in the feces (61.0%), with a smaller portion excreted in the urine (13.2%, with 3% as unchanged drug).[19][20][21] |

| Half-life | The terminal half-life is approximately 82 hours.[21] |

Mavorixafor is an inhibitor of CYP2D6 and CYP3A4, which may lead to drug-drug interactions.[19]

This technical guide provides a foundational understanding of the physicochemical properties of AMD-070 hydrochloride. For further detailed information, it is recommended to consult the primary literature and regulatory documents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. Mavorixafor (trihydrochloride) - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel small molecule orally bioavailable C-X-C chemokine receptor 4 antagonists that are potent inhibitors of T-tropic (X4) HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. corning.com [corning.com]

- 15. clyte.tech [clyte.tech]

- 16. researchhub.com [researchhub.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mavorixafor | C21H27N5 | CID 11256587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. als-journal.com [als-journal.com]

AMD-070 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the CXCR4 Antagonist for Drug Development Professionals

This technical guide provides a comprehensive overview of AMD-070 hydrochloride, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data

AMD-070 hydrochloride, also known as Mavorixafor hydrochloride, is a small molecule inhibitor of the CXCR4 receptor.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 880549-30-4 | [1] |

| Molecular Formula | C₂₁H₂₈ClN₅ | [1] |

| Molecular Weight | 385.9 g/mol | [1] |

Mechanism of Action and Biological Activity

AMD-070 is a non-peptide, competitive antagonist of the CXCR4 receptor, binding to it with high affinity and thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). The interaction between CXCL12 and CXCR4 is crucial for various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and the progression of diseases such as HIV-1 infection and cancer metastasis.

By blocking this interaction, AMD-070 hydrochloride effectively inhibits downstream signaling pathways that are dependent on CXCR4 activation. This leads to the inhibition of cellular processes such as chemotaxis, cell migration, and invasion. Notably, AMD-070 has demonstrated potent inhibitory activity against T-tropic (X4) HIV-1 strains by preventing the virus from using CXCR4 as a co-receptor for entry into host cells.

Quantitative Biological Activity

The following table summarizes key quantitative measures of AMD-070 hydrochloride's biological activity from in vitro studies.

| Assay | Cell Line/System | IC₅₀ / EC₅₀ |

| CXCR4 Radioligand Binding Assay | --- | 13 nM |

| Inhibition of T-tropic HIV-1 (NL4.3) Replication | MT-4 cells | 1 nM |

| Inhibition of T-tropic HIV-1 (NL4.3) Replication | Peripheral Blood Mononuclear Cells (PBMCs) | 9 nM |

Signaling Pathways

The binding of CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. AMD-070 hydrochloride, by acting as an antagonist, blocks these signaling pathways. The diagram below illustrates the major signaling cascades affected by the inhibition of CXCR4.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of AMD-070 hydrochloride.

CXCR4 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of AMD-070 for the CXCR4 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line known to express high levels of CXCR4 (e.g., CEM cells). Homogenize cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

-

Competition: Add a fixed, sub-saturating concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]SDF-1α) to all wells. Subsequently, add serial dilutions of AMD-070 hydrochloride to the experimental wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of unlabeled CXCL12 (non-specific binding).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the AMD-070 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HIV-1 Replication Inhibition Assay

This protocol outlines a method to assess the ability of AMD-070 to inhibit the replication of a T-tropic (X4) strain of HIV-1.

Methodology:

-

Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs) in appropriate culture medium.

-

Compound Preparation: Prepare serial dilutions of AMD-070 hydrochloride in culture medium.

-

Infection: Pre-incubate the cells with the different concentrations of AMD-070 for 1-2 hours. Then, infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3). Include a no-drug control (virus control) and a no-virus control (cell control).

-

Incubation: Culture the infected cells for 4-7 days to allow for viral replication.

-

Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the culture supernatant.

-

Reverse Transcriptase (RT) Assay: Measure the activity of the viral reverse transcriptase enzyme in the supernatant.

-

Luciferase Reporter Assay: If using a reporter virus, measure the luciferase activity in the cell lysates.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of AMD-070 relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Cell Migration and Invasion Assays

These assays evaluate the effect of AMD-070 on the chemotactic response of cells towards a CXCL12 gradient.

Methodology:

-

Assay Setup: Use a transwell chamber system with a porous membrane (e.g., 8 µm pores). For the invasion assay, coat the upper surface of the membrane with a layer of Matrigel or a similar basement membrane extract. For the migration assay, the membrane is left uncoated.

-

Cell Seeding: Harvest cells that express CXCR4 (e.g., certain cancer cell lines) and resuspend them in serum-free medium. Seed the cells in the upper chamber of the transwell.

-

Chemoattractant and Inhibitor: In the lower chamber, add medium containing CXCL12 as a chemoattractant. Add serial dilutions of AMD-070 hydrochloride to both the upper and lower chambers. Include a control with no inhibitor.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (typically 12-48 hours).

-

Cell Staining and Quantification: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface of the membrane and stain them with a dye such as crystal violet.

-

Data Analysis: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane. Compare the number of migrated/invaded cells in the presence of AMD-070 to the control to determine the inhibitory effect.

Conclusion

AMD-070 hydrochloride is a well-characterized, potent, and selective antagonist of the CXCR4 receptor with significant potential in various therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its properties and explore its applications in drug development. The detailed methodologies for key in vitro assays will enable the consistent and reliable evaluation of AMD-070 and similar compounds.

References

AMD-070 Hydrochloride: A Deep Dive into its Mechanism of Action on the CXCR4 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMD-070, also known as Mavorixafor, is a potent, selective, and orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive technical overview of the mechanism of action of AMD-070 hydrochloride on the CXCR4 receptor. It details the molecular interactions, inhibition of downstream signaling pathways, and functional consequences of this antagonism. This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing receptor engagement and functional inhibition, and employs visualizations to elucidate complex biological pathways and experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of CXCR4-mediated pathologies and the development of targeted therapeutics.

Introduction to AMD-070 and the CXCR4-CXCL12 Axis

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), form a critical signaling axis. This axis plays a fundamental role in numerous physiological processes, including hematopoiesis, organogenesis, immune cell trafficking, and vascularization.[1][2][3] Dysregulation of the CXCR4/CXCL12 pathway is implicated in a variety of diseases, including the rare primary immunodeficiency WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, cancer metastasis, and as a co-receptor for T-tropic HIV-1 entry into host cells.[1][4][5][6]

AMD-070 (Mavorixafor) was developed as a specific, non-peptide antagonist to block this pathway.[7] It is an FDA-approved treatment for WHIM syndrome in patients aged 12 and older, designed to increase circulating mature neutrophils and lymphocytes.[8][9] Its potential is also being explored in other therapeutic areas, including cancer and chronic neutropenia.[9][10][11] AMD-070 offers the significant advantage of oral bioavailability, a limitation of the earlier CXCR4 antagonist, AMD3100 (Plerixafor).[7][12]

Core Mechanism of Action: Competitive Antagonism

AMD-070 functions as a potent and selective antagonist of the CXCR4 receptor. Its mechanism involves direct, reversible binding to the receptor, thereby preventing the binding of the natural ligand, CXCL12. This blockade inhibits the conformational changes in CXCR4 necessary for receptor activation and the initiation of downstream intracellular signaling cascades.[7][13]

Molecular Binding and Selectivity

Structural studies reveal that AMD-070 binds within the negatively charged orthosteric pocket of the CXCR4 receptor.[8] The molecule, which consists of a benzimidazole ring, a tetrahydroquinoline ring, and a butylamine chain, positions itself to interact with key residues.[8] Specifically, the benzimidazole component of AMD-070 is known to form a hydrogen bond with the Tyr45 residue of CXCR4.[7] This specific interaction sterically hinders CXCL12 binding and stabilizes the receptor in an inactive state.

AMD-070 exhibits high selectivity for CXCR4. It shows no significant effect on other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2, highlighting its targeted activity.[14][15][16]

Inhibition of Downstream Signaling

Upon binding of CXCL12, CXCR4 activates multiple intracellular signaling pathways. AMD-070 effectively blocks these downstream events. The primary pathways inhibited include:

-

G Protein-Dependent Signaling: As a classic GPCR, CXCR4 primarily couples to inhibitory G-proteins (Gαi).[1][2] Activation leads to the dissociation of Gαi and Gβγ subunits, triggering cascades such as:

-

Phospholipase C (PLC) / Inositol Trisphosphate (IP3) Pathway: This leads to the mobilization of intracellular calcium (Ca2+), a rapid and measurable indicator of receptor activation.[17][18]

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[2][18]

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This cascade is involved in gene transcription, cell proliferation, and chemotaxis.[4][17]

-

-

G Protein-Independent Signaling: CXCR4 can also signal independently of G-proteins, notably through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is initiated by the association of JAK2 and JAK3 with the receptor.[1][17]

By preventing the initial ligand-receptor interaction, AMD-070 abrogates the activation of all subsequent signaling events.

Quantitative Data Summary

The potency and selectivity of AMD-070 have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized below.

Table 1: In Vitro Activity of AMD-070

| Parameter | Assay Description | Cell Type / System | Result | Reference(s) |

|---|---|---|---|---|

| Binding Affinity | ||||

| IC₅₀ | Competitive displacement of ¹²⁵I-SDF-1 binding | CXCR4-expressing cells | 13 nM | [14][15][19] |

| IC₅₀ | Competitive displacement of 12G5 antibody binding | CXCR4-expressing cells | 15.6 ± 7.6 nM | [20] |

| Functional Antagonism | ||||

| IC₅₀ | Inhibition of CXCL12-induced chemotaxis | CCRF-CEM T cells | 19 nM | [16] |

| IC₅₀ | Inhibition of cell migration | - | 80% inhibition at 200 nM | [20] |

| Antiviral Activity | ||||

| IC₅₀ | Inhibition of T-tropic (X4) HIV-1 (NL4.3) replication | MT-4 cells | 1 - 2 nM | [14][15][16] |

| IC₅₀ | Inhibition of T-tropic (X4) HIV-1 (NL4.3) replication | Human PBMCs | 9 nM | [14][15][16] |

| IC₅₀ | Inhibition of gp120-mediated cell fusion | CHO-K1 / P4-P5 MAGI cells | 1.5 nM | [16] |

| Selectivity |

| IC₅₀ | Binding to other chemokine receptors (CCR1, CCR2b, CCR4, CCR5, CXCR1, CXCR2) | - | >10 µM |[14][16] |

Table 2: Pharmacokinetic Properties of AMD-070 in Healthy Human Volunteers

| Parameter | Condition | Value (Median or Range) | Reference(s) |

|---|---|---|---|

| Time to Peak (Tₘₐₓ) | Single 200 mg dose (fasting) | 3 h (range: 0.5 - 4 h) | [13][21] |

| Single/multiple doses (fasting) | 1 - 2 h | [22] | |

| Peak Concentration (Cₘₐₓ) | Single 200 mg dose (fasting) | 256 ng/mL (range: 41 - 845 ng/mL) | [13][21] |

| AUC₀₋∞ | Single 200 mg dose (fasting) | 934 hng/mL (range: 313 - 2,127 hng/mL) | [13][21] |

| Terminal Half-Life (t₁/₂) | Various dose cohorts | 11.2 - 15.9 h | [12][22] |

| Effect of Food | 200 mg dose with a meal | Cₘₐₓ reduced by 70%, AUC reduced by 56% | [12][22] |

| Excretion | Oral dose | <1% unchanged in urine | [12][13][22] |

| Metabolism | In vitro human liver microsomes | Substrate of CYP3A4 and P-glycoprotein (P-gp) |[13] |

Key Experimental Protocols

Characterization of a CXCR4 antagonist like AMD-070 relies on a suite of standardized in vitro assays. Detailed methodologies for three critical experiments are provided below.

CXCR4 Competition Binding Assay (Flow Cytometry-Based)

This assay quantifies the ability of a test compound (e.g., AMD-070) to compete with a fluorescently-labeled ligand for binding to CXCR4 on the surface of living cells.[23][24]

-

Principle: A fixed concentration of fluorescently-labeled CXCL12 (e.g., CXCL12-AF647) is incubated with CXCR4-expressing cells in the presence of varying concentrations of the unlabeled test compound. The amount of bound fluorescent ligand is inversely proportional to the binding affinity of the test compound. The signal is measured by flow cytometry.[23][25]

-

Cell Line: Jurkat cells (human leukemic T-lymphocytes) which endogenously express high levels of CXCR4.[23]

-

Reagents:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[23]

-

Fluorescent Ligand: CXCL12-AF647 (Alexa Fluor 647 conjugate).

-

Test Compound: AMD-070 hydrochloride dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Fixation Solution: 1% paraformaldehyde (PFA) in PBS.

-

-

Protocol:

-

Cell Preparation: Culture Jurkat cells in RPMI-1640 medium with 10% FBS and 2 mM glutamine. Harvest cells at ~80-85% confluency, wash, and resuspend in assay buffer to a concentration of 5 x 10⁶ cells/mL.[23]

-

Compound Plating: In a 96-well round-bottom plate, add 50 µL of serially diluted AMD-070 solutions. Include wells for negative control (assay buffer only) and positive control (unlabeled CXCL12 or known antagonist).[25]

-

Cell Addition: Add 50 µL of the Jurkat cell suspension (0.25 x 10⁶ cells) to each well.[23]

-

Incubation 1: Incubate the plate for 15 minutes at room temperature in the dark to allow the test compound to bind to the receptors.[23][25]

-

Fluorescent Ligand Addition: Add 50 µL of 4x concentrated CXCL12-AF647 (e.g., 100 ng/mL for a final concentration of 25 ng/mL) to all wells.[23]

-

Incubation 2: Incubate for 30 minutes at room temperature in the dark.[23][25]

-

Washing: Centrifuge the plate (400 x g, 5 min), discard the supernatant, and wash the cell pellet with 200 µL of fresh assay buffer. Repeat the centrifugation and supernatant removal.[23][25]

-

Fixation: Gently resuspend the cell pellet in 200 µL of 1% PFA solution.[23][25]

-

Data Acquisition: Analyze the samples on a flow cytometer, recording the mean fluorescence intensity (MFI) for a gated population of 20,000 viable cells per sample.[25]

-

-

Data Analysis: The MFI values are plotted against the log of the AMD-070 concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

SDF-1/CXCR4-Induced Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.[26]

-

Principle: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3). Upon CXCL12 stimulation, Gq-protein signaling pathways lead to a rapid increase in intracellular Ca²⁺, which is detected as an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.[26][27]

-

Cell Lines: CXCR4-positive lymphocytic or monocytic cell lines (e.g., Sup-T1, U937) or freshly isolated PBMCs.[26]

-

Reagents:

-

Calcium-sensitive dye: Fluo-3 AM or similar.

-

Stimulant: Recombinant human CXCL12 (SDF-1α).

-

Test Compound: AMD-070 hydrochloride.

-

-

Protocol:

-

Cell Loading: Incubate cells with the Fluo-3 AM dye according to the manufacturer's instructions to allow the dye to enter the cells and be cleaved into its active form.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Pre-incubation: Pre-incubate the loaded cells with varying concentrations of AMD-070 or vehicle control.

-

Signal Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer. Establish a baseline fluorescence reading.[26]

-

Stimulation: Inject a fixed concentration of CXCL12 into the wells to stimulate the cells.

-

Data Acquisition: Continuously monitor the fluorescence intensity over time to capture the transient calcium peak.

-

-

Data Analysis: The peak fluorescence intensity (or area under the curve) for each concentration of AMD-070 is measured and normalized to the control response. An IC₅₀ value is determined by plotting the inhibition against the log of the antagonist concentration.

Chemotaxis (Cell Migration) Assay

This assay assesses the functional ability of AMD-070 to inhibit the directed migration of cells toward a CXCL12 gradient.

-

Principle: A two-chamber system (e.g., Transwell plate) is used, with a porous membrane separating the upper and lower chambers. CXCR4-expressing cells are placed in the upper chamber, and a solution containing CXCL12 is placed in the lower chamber, creating a chemoattractant gradient. The number of cells that migrate through the pores to the lower chamber is quantified.

-

Cell Line: Any CXCR4-expressing cell line that exhibits a chemotactic response to CXCL12 (e.g., Jurkat, Sup-T1).

-

Reagents:

-

Chemoattractant: Recombinant human CXCL12.

-

Test Compound: AMD-070 hydrochloride.

-

Cell staining/quantification reagent (e.g., Calcein AM or DAPI).

-

-

Protocol:

-

Cell Preparation: Starve cells in serum-free medium for several hours. Resuspend the cells and pre-incubate them with various concentrations of AMD-070 or vehicle control.

-

Assay Setup: Add medium containing CXCL12 to the lower wells of the Transwell plate. Add medium without CXCL12 to control wells.

-

Cell Seeding: Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for several hours (typically 2-4 hours) at 37°C to allow for cell migration.

-

Quantification: Remove the inserts. Remove non-migrated cells from the top side of the membrane with a cotton swab. Stain the migrated cells on the underside of the membrane.

-

Analysis: Count the migrated cells by microscopy or measure the fluorescence of the stained cells using a plate reader.

-

-

Data Analysis: The number of migrated cells in the presence of AMD-070 is compared to the number that migrated toward CXCL12 alone. The percent inhibition is calculated, and an IC₅₀ value is determined.

In Vivo Pharmacodynamics and Therapeutic Rationale

The in vivo activity of AMD-070 is demonstrated by its pharmacodynamic effects. A key surrogate marker for CXCR4 blockade is a dose-dependent increase in white blood cells (WBC), particularly neutrophils, in the peripheral blood.[22] This occurs because the CXCR4/CXCL12 axis is crucial for retaining hematopoietic cells in the bone marrow; blocking this interaction mobilizes these cells into circulation.[4]

This mechanism of action provides the therapeutic rationale for its use in WHIM syndrome, a condition caused by gain-of-function mutations in the CXCR4 gene, leading to hyperactive signaling. This hyperactivity causes severe neutropenia and lymphopenia due to retention of these immune cells in the bone marrow. By antagonizing the overactive CXCR4 receptors, AMD-070 corrects this cellular trafficking defect, allowing neutrophils and lymphocytes to exit the bone marrow and enter the bloodstream, thereby mitigating the immunodeficiency.

Conclusion

AMD-070 hydrochloride is a highly specific and potent oral antagonist of the CXCR4 receptor. Its mechanism of action is centered on the competitive blockade of the CXCL12 binding site, leading to the comprehensive inhibition of all downstream G protein-dependent and -independent signaling pathways. This action effectively abrogates CXCR4-mediated cellular responses such as migration, proliferation, and survival. The quantitative data confirm its nanomolar potency and high selectivity. The pharmacodynamic effect of leukocytosis serves as a reliable in vivo biomarker of its receptor-blocking activity. This well-defined mechanism provides a strong foundation for its successful clinical application in WHIM syndrome and its continued investigation for other CXCR4-driven diseases. The protocols and data presented herein serve as a valuable resource for the scientific community dedicated to understanding and targeting the CXCR4 axis.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. portlandpress.com [portlandpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Multiple-Dose Escalation Study of the Safety, Pharmacokinetics, and Biologic Activity of Oral AMD070, a Selective CXCR4 Receptor Inhibitor, in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High affinity CXCR4 inhibitors generated by linking low affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mavorixafor - Wikipedia [en.wikipedia.org]

- 10. Effect of a novel orally bioavailable CXCR4 inhibitor, AMD070, on the metastasis of oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. abeomics.com [abeomics.com]

- 18. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of low-dose ritonavir on the pharmacokinetics of the CXCR4 antagonist AMD070 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multiple-dose escalation study of the safety, pharmacokinetics, and biologic activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 24. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 26. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Deep Dive into CXCR4 Antagonism: Structural and Functional Disparities Between AMD-070 (Mavorixafor) and AMD3100 (Plerixafor)

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional differences between two prominent CXCR4 antagonists: AMD-070 (Mavorixafor) and AMD3100 (Plerixafor). This document is intended for researchers, scientists, and drug development professionals engaged in the study of chemokine receptor signaling and therapeutic development.

Executive Summary

AMD-070 and AMD3100 are both potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a key regulator of cell migration, immune response, and a co-receptor for HIV entry.[1] While both compounds target the same receptor, their distinct chemical structures lead to significant differences in their pharmacokinetic profiles, binding interactions, and potential therapeutic applications. AMD3100, a symmetric bicyclam, was initially developed as an anti-HIV agent and is now primarily used to mobilize hematopoietic stem cells.[2] AMD-070, a monocyclam derivative of AMD3100, exhibits improved oral bioavailability, making it a promising candidate for chronic therapeutic interventions.[1][3] This guide will dissect these differences through a detailed examination of their chemical structures, binding modes, and impact on downstream signaling pathways, supplemented with detailed experimental protocols and quantitative data.

Chemical and Structural Differences

The core structural distinction between AMD3100 and AMD-070 lies in their macrocyclic scaffold.

-

AMD3100 (Plerixafor): This molecule is a symmetrical bicyclam, meaning it consists of two cyclam (1,4,8,11-tetraazacyclotetradecane) rings linked by a 1,4-phenylenebis(methylene) bridge.[2] This symmetric structure is crucial for its interaction with the CXCR4 binding pocket.

-

AMD-070 (Mavorixafor): In contrast, AMD-070 is a monocyclam derivative. It retains one of the cyclam rings characteristic of AMD3100 but replaces the second with a benzimidazole and a tetrahydroquinoline moiety linked by a butylamine chain.[1] This asymmetrical design was a deliberate modification to enhance its drug-like properties, most notably its oral bioavailability.[3]

Below are the 2D chemical structures of both compounds.

Binding to the CXCR4 Receptor

Both AMD-070 and AMD3100 are competitive antagonists, binding to the orthosteric pocket of CXCR4 and thereby preventing the binding of its natural ligand, CXCL12.[1] However, their distinct structures result in different binding poses and interactions with the amino acid residues within the receptor.

AMD3100 binds within the transmembrane domain of CXCR4, with its two cyclam rings occupying distinct positions. One ring is situated closer to the extracellular side, while the other penetrates deeper into the binding pocket.[1]

AMD-070 , being asymmetrical, adopts a different orientation. The tetrahydroquinoline ring occupies a lower position within the pocket, while the benzimidazole ring and the butylamine chain are located in the upper part, interacting primarily with transmembrane helix 7 (TM7).[1]

The following diagram illustrates the generalized binding of a CXCR4 antagonist to the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for AMD-070 and AMD3100, providing a direct comparison of their potency and activity.

| Parameter | AMD-070 (Mavorixafor) | AMD3100 (Plerixafor) |

| Chemical Formula | C₂₁H₂₇N₅ | C₂₈H₅₄N₈ |

| Molecular Weight | 349.5 g/mol | 502.78 g/mol |

| Oral Bioavailability | Yes | Poor |

Table 1: Physicochemical Properties

| Assay | AMD-070 (Mavorixafor) IC₅₀/EC₅₀ | AMD3100 (Plerixafor) IC₅₀/EC₅₀ |

| CXCR4 Binding (¹²⁵I-SDF-1 displacement) | 13 nM[4] | ~44 nM |

| Anti-HIV-1 (NL4.3 strain in MT-4 cells) | 1-2.3 ng/mL (~2.8-6.6 nM)[5] | 1.5 ng/mL (~3.0 nM)[5] |

| Anti-HIV-1 (NL4.3 strain in PBMCs) | 9 nM[6] | Not explicitly stated in the provided results |

| CXCL12-induced Chemotaxis | 19 nM[6] | Not explicitly stated in the provided results |

Table 2: In Vitro Activity

Downstream Signaling Pathways

Blockade of the CXCR4 receptor by either AMD-070 or AMD3100 inhibits the downstream signaling cascades typically initiated by CXCL12 binding. This includes the inhibition of G-protein activation and subsequent second messenger systems.

AMD3100 has been shown to impact several key signaling pathways. In the context of osteosarcoma, AMD3100 abrogates CXCL12-induced cell survival and migration by inhibiting the JNK and Akt pathways .[7] It is important to note that in some cancer cell lines, inhibition of the CXCL12-CXCR4 axis by plerixafor can lead to the activation of compensatory receptor tyrosine kinase signaling, such as the PDGFRB pathway, which may promote proliferation.[7]

AMD-070 , as a direct antagonist, also blocks the activation of these downstream pathways.[3] However, detailed comparative studies on its specific effects on the Akt, JNK, and Erk pathways relative to AMD3100 are not as extensively documented in the readily available literature. The primary mechanism described is the prevention of CXCR4-mediated signaling, which would inherently block these cascades.[3]

The following diagram illustrates the general downstream signaling from the CXCR4 receptor and the point of inhibition by the antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

CXCR4 Radioligand Binding Assay (IC₅₀ Determination)

Objective: To determine the concentration of an antagonist (AMD-070 or AMD3100) that inhibits 50% of the binding of a radiolabeled ligand (¹²⁵I-SDF-1) to the CXCR4 receptor.

Materials:

-

CXCR4-expressing cells (e.g., CCRF-CEM) or cell membranes.

-

¹²⁵I-SDF-1 (radioligand).

-

Unlabeled antagonist (AMD-070 or AMD3100) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Filter plates (e.g., 96-well glass fiber).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled antagonist.

-

In a 96-well filter plate, add the binding buffer, a fixed concentration of ¹²⁵I-SDF-1, and the serially diluted antagonist.

-

Add the CXCR4-expressing cells or membranes to each well.

-

Incubate the plate at room temperature or 4°C for a specified time (e.g., 60-180 minutes) to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of the plate and wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL12.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Replication Inhibition Assay (MT-4 Cells)

Objective: To determine the concentration of an antagonist that inhibits 50% of HIV-1 replication in a susceptible cell line.

Materials:

-

MT-4 cells (a human T-cell leukemia line).

-

HIV-1 stock (e.g., NL4.3 strain).

-

Test compounds (AMD-070 or AMD3100) at various concentrations.

-

96-well microtiter plates.

-

Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, MTT assay for cell viability, or a reporter gene assay).

Procedure:

-

Seed MT-4 cells into a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with a known amount of HIV-1.

-

Include appropriate controls: virus-only (no drug) and cells-only (no virus, no drug).

-

Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

After the incubation period, quantify the extent of HIV-1 replication using one of the following methods:

-

p24 Antigen ELISA: Measure the amount of viral p24 antigen in the culture supernatant.

-

MTT Assay: Assess cell viability, as HIV-1 infection leads to cytopathic effects and reduced viability.

-

Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity.

-

-

Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

AMD-070 and AMD3100 represent two generations of CXCR4 antagonists with distinct structural and pharmacological properties. While both effectively block the CXCR4/CXCL12 axis, the structural modifications in AMD-070 confer the significant advantage of oral bioavailability, expanding its potential for long-term therapeutic applications. The choice between these two agents in a research or clinical setting will depend on the specific requirements of the study or treatment, including the desired route of administration and the specific cellular pathways being targeted. Further head-to-head comparative studies on their differential effects on a broader range of downstream signaling pathways will be invaluable for a more complete understanding of their respective therapeutic potentials.

References

- 1. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Multiple-Dose Escalation Study of the Safety, Pharmacokinetics, and Biologic Activity of Oral AMD070, a Selective CXCR4 Receptor Inhibitor, in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The CXCR4 antagonist plerixafor (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the CXCR4/CXCL12 Pathway in Cancer Cell Migration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), constitute a critical signaling axis in human physiology and pathology.[1][2] This pathway is integral to hematopoietic cell trafficking, immune surveillance, and developmental processes such as organogenesis.[3][4] In the context of oncology, the CXCR4/CXCL12 axis is frequently hijacked by cancer cells to facilitate key steps of tumor progression, including proliferation, survival, angiogenesis, and, most notably, migration and metastasis.[5][6]

Overexpression of CXCR4 is a hallmark of more than 20 different human cancers, including those of the breast, prostate, lung, and pancreas, and often correlates with aggressive disease and poor prognosis.[3][5][7] Tumor cells expressing CXCR4 on their surface are guided by gradients of CXCL12, which is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[1][2] This chemotactic guidance is a primary mechanism driving the non-random pattern of metastasis observed in many cancers.[4] This guide provides an in-depth examination of the molecular mechanisms, quantitative data, and experimental protocols relevant to the CXCR4/CXCL12 pathway's role in cancer cell migration.

The Core Signaling Pathway

The interaction between CXCL12 and its G-protein coupled receptor (GPCR), CXCR4, initiates a cascade of intracellular signaling events that culminate in diverse cellular responses, including chemotaxis, proliferation, and survival.[4][8]

Mechanism of Activation:

-

Ligand Binding: The process begins when CXCL12 binds to CXCR4.[3] This induces a conformational change in the receptor.

-

G-Protein Coupling: CXCR4 is coupled to a heterotrimeric G-protein, primarily of the Gαi subtype.[3][9] Ligand binding causes the dissociation of the Gαi subunit from the Gβγ dimer.[9]

-

Downstream Cascades: Both the Gαi and Gβγ subunits activate multiple downstream effector pathways.[1][5]

Key Downstream Pathways:

-

PI3K/Akt/mTOR Pathway: The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt.[1][5] Akt, a central node in cell survival signaling, subsequently activates the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[3][5] This pathway is crucial for cell survival and proliferation.[2]

-

MAPK/ERK Pathway: The Gβγ subunits also promote RAS-mediated activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[3][9] Activation of ERK1/2 is strongly linked to cell proliferation and migration.[10]

-

PLC/IP3/Ca²⁺ Pathway: The Gαq subunit, which can also be engaged by CXCR4, activates Phospholipase C (PLC)-β.[3] PLC-β generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key event in cell migration.[3][8]

-

JAK/STAT Pathway: CXCR4 can also signal independently of G-proteins through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][9] This has been implicated in adhesion-independent cell growth.[5]

These pathways collectively orchestrate the cytoskeletal rearrangements, changes in cell adhesion, and transcriptional programs necessary for directed cell movement.[5]

Role in Cancer Cell Migration and the Metastatic Cascade

The CXCR4/CXCL12 axis is a master regulator of metastasis.[2] It influences several key steps of the metastatic cascade, from local invasion to the colonization of distant organs.[11]

-

Local Invasion and EMT: Activation of CXCR4 signaling can induce an epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[10] This allows tumor cells to break through the basement membrane and invade the surrounding stroma.[9]

-

Intravasation: The axis promotes the migration of cancer cells towards blood and lymphatic vessels, where CXCL12 is often secreted by endothelial cells, particularly under hypoxic conditions.[2] This directed movement facilitates tumor cell entry into circulation (intravasation).

-

Homing to Distant Sites: The most well-characterized role of the pathway is in directing circulating tumor cells to specific organs.[1] Organs such as the bone marrow, liver, lungs, and lymph nodes constitutively express high levels of CXCL12, creating a chemotactic gradient that attracts CXCR4-positive tumor cells.[1][4] This process, known as metastatic homing, is a critical determinant of metastatic patterns.[4]

-

Survival and Proliferation in the Metastatic Niche: Upon arrival at the metastatic site, the continued interaction between CXCR4 and CXCL12 in the new microenvironment promotes the survival, adhesion, and proliferation of the cancer cells, facilitating the establishment of a metastatic colony.[1][6]

Quantitative Data Summary

The clinical relevance of CXCR4 expression is underscored by numerous studies linking its overexpression to poor patient outcomes across various cancers.

Table 1: Prognostic Significance of CXCR4 Overexpression in Cancer

| Cancer Type | Prognostic Metric | Hazard Ratio (HR) (95% CI) | Key Finding | Citation(s) |

|---|---|---|---|---|

| Overall | Overall Survival (OS) | 1.94 (1.71-2.20) | High CXCR4 expression is significantly associated with poorer OS across all cancer types. | [7] |

| Overall | Progression-Free Survival (PFS) | 2.04 (1.72-2.42) | High CXCR4 expression is significantly associated with poorer PFS across all cancer types. | [7] |

| Ovarian Cancer | Overall Survival (OS) | 2.81 (1.16-6.80) | Higher CXCR4 expression is associated with lower overall survival. | [5] |

| Ovarian Cancer | Progression-Free Survival (PFS) | 8.48 (2.13-33.70) | Higher CXCR4 expression is associated with poor progression-free survival. | [5] |

| Pancreatic Cancer | Overall Survival (OS) | 1.74 (p<0.0001) | High CXCR4 expression is an independent negative prognostic biomarker. | [5] |

| Gastric Cancer | Overall Survival (OS) | 2.63 (1.69-4.09) | CXCR4 expression is significantly correlated with poor overall survival. | [5] |

| Breast Cancer | Metastasis | N/A | High CXCR4 expression is associated with increased visceral and lymph node metastasis. |[12] |

Table 2: Effects of CXCR4/CXCL12 Pathway Inhibitors on Cancer Cells

| Inhibitor | Cancer Type / Model | Concentration / Dose | Effect on Migration/Invasion | Citation(s) |

|---|---|---|---|---|

| AMD3100 (Plerixafor) | Canine Hemangiosarcoma | 10 µM | Significantly inhibited CXCL12-induced cell migration and invasion. | [13] |

| AMD3100 (Plerixafor) | Ovarian Cancer | Not Specified | Interrupts the CXCR4-CXCL12 pathway, enhancing cisplatin effectiveness. | [14] |

| CTCE-9908 | Osteosarcoma | Not Specified | Decreased in vitro migration and invasion; reduced in vivo lung metastasis by 50%. | [10] |

| Neutralizing Antibody | Breast Cancer | Not Specified | Significantly reduced tumor cell invasion. |[4][10] |

Key Experimental Protocols

Investigating the CXCR4/CXCL12 axis requires specific molecular and cell biology techniques. Below are detailed protocols for essential experiments.

Transwell Migration (Boyden Chamber) Assay

This assay quantitatively measures the chemotactic response of cancer cells to a CXCL12 gradient.

Materials:

-

Transwell inserts (typically 8.0 µm pore size for cancer cells)

-

24-well companion plates

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

Bovine Serum Albumin (BSA)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet in methanol)

-

Cotton swabs

Protocol:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells. On the day of the experiment, harvest cells using trypsin, wash with serum-free medium, and resuspend at a concentration of 1 x 10⁶ cells/mL in serum-free medium containing 0.1% BSA.

-

Chamber Setup: Add 600 µL of serum-free medium (containing 0.1% BSA) to the lower wells of the 24-well plate. To the experimental wells, add CXCL12 to a final concentration of 100 ng/mL. Use wells without CXCL12 as a negative control.

-

Cell Seeding: Place the Transwell inserts into the wells. Add 100 µL of the prepared cell suspension (100,000 cells) to the top chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type (typically 4-24 hours).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10 minutes. After a brief wash in PBS, stain the cells by immersing the insert in Crystal Violet solution for 15-20 minutes.

-

Quantification: After staining, wash the inserts thoroughly with water and allow them to air dry. Count the number of migrated cells in 5-10 random high-power fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CXCL12 Crossroads in Cancer Stem Cells and Their Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]

- 10. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 11. Scavenging of CXCL12 by CXCR7 Promotes Tumor Growth and Metastasis of CXCR4-positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of CXCR4 in the Primary Lesion of Recurrent Metastatic Breast Cancer and Its Association With Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions between CXCR4 and CXCL12 promote cell migration and invasion of canine hemangiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wcrj.net [wcrj.net]

AMD-070 Hydrochloride: An In-depth Technical Guide to its Application as a Tool for Studying HIV Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a complex, multi-step process that presents a critical target for antiretroviral therapy. For T-tropic (X4) strains of HIV-1, this process is critically dependent on the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor CXCR4, following initial binding to the CD4 receptor.[1] Understanding the intricacies of this interaction is paramount for the development of novel HIV entry inhibitors. AMD-070 hydrochloride, also known as Mavorixafor, is a potent, selective, and orally bioavailable small-molecule antagonist of the CXCR4 co-receptor.[2][3] Its high specificity and efficacy in blocking X4-tropic HIV-1 entry make it an invaluable tool for researchers studying the mechanisms of viral entry and for the development of new therapeutic strategies. This technical guide provides an in-depth overview of AMD-070, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

AMD-070 is a non-peptide, small-molecule antagonist that selectively binds to the CXCR4 receptor.[4] CXCR4 is a G-protein coupled receptor (GPCR) whose natural ligand is the chemokine CXCL12 (also known as SDF-1). The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are crucial for various physiological processes, including lymphocyte trafficking and hematopoiesis.

X4-tropic HIV-1 has evolved to exploit this receptor for viral entry. The process begins with the binding of the viral surface glycoprotein gp120 to the primary host cell receptor, CD4. This initial binding induces a conformational change in gp120, exposing a binding site for the CXCR4 co-receptor. The subsequent interaction between gp120 and CXCR4 triggers further conformational changes in the viral envelope glycoproteins, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.[5]

AMD-070 exerts its anti-HIV-1 activity by binding to a pocket within the transmembrane helices of the CXCR4 receptor, thereby physically obstructing the interaction of gp120 with its co-receptor.[4] This blockade prevents the conformational changes required for membrane fusion, effectively halting the entry of X4-tropic HIV-1 into the host cell. AMD-070 has been shown to be highly selective for CXCR4, with no significant activity against other chemokine receptors such as CCR5, which is the co-receptor for R5-tropic HIV-1 strains.[6]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of AMD-070 against X4-tropic HIV-1 and its binding affinity for the CXCR4 receptor, as reported in various studies.

Table 1: In Vitro Anti-HIV-1 Activity of AMD-070

| HIV-1 Strain | Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |

| NL4.3 | MT-4 | HIV Replication Inhibition | IC50 | 1 - 2 | [3][6] |

| NL4.3 | PBMCs | HIV Replication Inhibition | IC50 | 9 - 26 | [3][6] |

| NL4.3 | MT-4 | HIV Replication Inhibition | EC90 | ~100 (44 ng/mL) | [2] |

Table 2: CXCR4 Receptor Binding Affinity of AMD-070

| Ligand | Assay Type | Parameter | Value (nM) | Reference(s) |

| 125I-SDF-1α | Radioligand Binding Assay | IC50 | 13 | [3][6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing AMD-070 to study HIV entry and CXCR4 signaling.

HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of AMD-070 to inhibit HIV-1 entry into target cells using a genetically engineered cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

X4-tropic HIV-1 virus stock (e.g., NL4.3)

-

AMD-070 hydrochloride

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.[8]

-

Compound Preparation: Prepare a serial dilution of AMD-070 hydrochloride in complete growth medium.

-

Virus Preparation: Dilute the HIV-1 virus stock in complete growth medium containing DEAE-Dextran to a concentration that yields a sufficient signal in the assay.

-

Inhibition Treatment: Add 50 µL of the diluted AMD-070 to the appropriate wells. Include wells with medium only as a no-drug control.

-

Infection: Immediately add 50 µL of the diluted virus to each well (except for the uninfected control wells).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Measurement: Remove the culture medium and add 100 µL of luciferase assay reagent to each well to lyse the cells. After a 2-minute incubation at room temperature, transfer the lysate to a white 96-well plate and measure the luminescence using a luminometer.[8]

-

Data Analysis: Calculate the percentage of inhibition for each AMD-070 concentration relative to the virus control wells. Determine the IC50 value by plotting the percentage of inhibition against the log of the AMD-070 concentration and fitting the data to a dose-response curve.

HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This assay assesses the ability of AMD-070 to inhibit HIV-1 replication in susceptible cell lines, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), by quantifying the amount of viral p24 capsid protein in the culture supernatant.

Materials:

-

MT-4 cells or PBMCs

-

X4-tropic HIV-1 virus stock (e.g., NL4.3)

-

AMD-070 hydrochloride

-

Complete RPMI-1640 medium (supplemented with IL-2 for PBMCs)

-

HIV-1 p24 Antigen ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete medium.

-

Compound Preparation: Prepare a serial dilution of AMD-070 hydrochloride in complete medium.

-

Infection and Treatment: Add 50 µL of diluted HIV-1 virus stock to each well (except for the uninfected control wells). Immediately add 50 µL of the diluted AMD-070 to the respective wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[9][10]

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each AMD-070 concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the AMD-070 concentration.

CXCR4 Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of AMD-070 to compete with a radiolabeled ligand (e.g., 125I-SDF-1α) for binding to the CXCR4 receptor on cell membranes.

Materials:

-

Cell membranes from a cell line expressing high levels of CXCR4 (e.g., CEM cells)

-

AMD-070 hydrochloride

-

125I-SDF-1α (radioligand)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled SDF-1α)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of 125I-SDF-1α, and varying concentrations of AMD-070.

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-